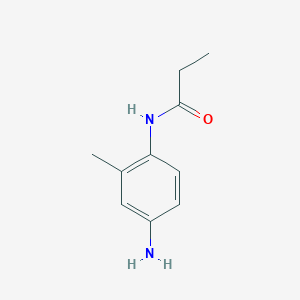

N-(4-amino-2-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIFOCOJJXDOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Amino 2 Methylphenyl Propanamide and Its Analogues

Established Synthetic Pathways to the Core Structure

The construction of the N-(4-amino-2-methylphenyl)propanamide core relies on fundamental reactions that form the amide bond and ensure the correct placement of substituents on the aromatic ring. The primary precursor for this target molecule is typically 2-methyl-p-phenylenediamine (also known as 2,5-toluenediamine). nih.govnist.gov

Acylation Reactions Involving Aromatic Amines

One of the most direct and traditional methods for synthesizing this compound is the acylation of an aromatic amine precursor. This approach typically involves the reaction of 2-methyl-p-phenylenediamine with an acylating agent like propanoyl chloride or propanoic anhydride (B1165640).

The reaction between an acyl chloride and an amine is often vigorous and exothermic, necessitating careful temperature control, usually by cooling the reaction mixture. An inert solvent is typically used to moderate the reaction rate. A base is also required to neutralize the hydrogen chloride byproduct, which would otherwise form a salt with the unreacted amine, rendering it non-nucleophilic. For less reactive aromatic amines, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial. Solvent-free conditions have also been explored for acylation, offering a greener alternative by simplifying work-up and reducing waste. mdpi.com

A key challenge in the acylation of 2-methyl-p-phenylenediamine is regioselectivity, as the molecule possesses two non-equivalent amino groups. The amino group at the 1-position is ortho to a methyl group, while the amino group at the 4-position is para to the methyl group. The electronic and steric environment of each amine influences its nucleophilicity and accessibility to the acylating agent, which can lead to a mixture of products. Careful control of reaction conditions is necessary to selectively acylate the desired amino group.

Reductive Amination Approaches for Amine Introduction

Reductive amination is a versatile method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine or ammonia (B1221849) in the presence of a reducing agent. libretexts.org While not the most direct route to the final amide bond of the target molecule, it is a crucial strategy for synthesizing the necessary precursors, particularly substituted anilines.

A common pathway involves the reduction of a nitro group to a primary amine. libretexts.org For instance, the synthesis of the 2-methyl-p-phenylenediamine precursor can be achieved by the reduction of 2-methyl-4-nitroaniline. This reduction can be carried out using various reagents, including catalytic hydrogenation (e.g., H₂ over a platinum or palladium catalyst) or metal-acid systems like iron, zinc, or tin(II) chloride in an acidic solution. libretexts.org SnCl₂ is considered a particularly mild reagent, which is advantageous when other reducible functional groups are present in the molecule. libretexts.org

This two-step sequence of nitration followed by reduction is a fundamental strategy for introducing amino groups onto an aromatic ring. libretexts.org

Strategies for Amide Bond Formation (e.g., Coupling Reactions)

The direct condensation of a carboxylic acid (propanoic acid) with an amine (2-methyl-p-phenylenediamine) is a highly atom-economical approach to amide synthesis. However, this reaction does not typically occur spontaneously and requires the "activation" of the carboxylic acid. luxembourg-bio.com This is achieved using a wide variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. ucl.ac.ukhepatochem.com

These reagents are generally categorized into several classes, with the most common being:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. luxembourg-bio.comhepatochem.com EDC is particularly popular due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. researchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) are often used with carbodiimides to improve efficiency and suppress side reactions, such as racemization when using chiral carboxylic acids. hepatochem.comresearchgate.net

Phosphonium Reagents: Salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective but can be more expensive. luxembourg-bio.com

Aminium/Uronium Reagents: This class includes HATU, HBTU, and HCTU. luxembourg-bio.com They are known for their high reactivity and are frequently employed in solid-phase peptide synthesis and for coupling challenging or sterically hindered substrates. luxembourg-bio.com

The choice of coupling reagent, base, solvent, and reaction temperature can significantly impact the yield and purity of the final amide product.

| Coupling Reagent Class | Examples | Key Features & Byproducts | Common Additives |

| Carbodiimides | DCC, EDC, DIC hepatochem.com | Widely applicable; byproduct is a urea derivative (e.g., DCU for DCC). EDC's byproduct is water-soluble. luxembourg-bio.comresearchgate.net | HOBt, HOAt, Oxyma hepatochem.com |

| Phosphonium Salts | PyBOP, PyAOP luxembourg-bio.com | High efficiency, particularly for difficult couplings. | Not always required. |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU luxembourg-bio.com | Very reactive, fast reaction times; often used for peptide synthesis and hindered substrates. luxembourg-bio.com | Often used with a non-nucleophilic base like DIPEA. |

| Other | T3P, CDI ucl.ac.uk | T3P is effective and forms water-soluble byproducts. CDI is a milder reagent. | Not applicable. |

Advanced Synthetic Route Optimization and Reaction Yield Enhancement

Optimizing the synthesis of this compound involves refining reaction conditions and employing modern catalytic methods to improve efficiency, yield, and sustainability.

Influence of Solvent Systems and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that can dramatically influence the outcome of amide synthesis.

Solvent Effects: The solvent can affect reactant solubility, reaction rate, and even the product distribution. In Friedel-Crafts acylation, for example, the polarity of the solvent can determine the regioselectivity of the reaction, favoring the kinetic product in non-polar solvents and the thermodynamic product in polar solvents. stackexchange.com For amide coupling reactions, common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724). The polarity of the solvent can influence the solubility of reagents and intermediates; for instance, the byproduct of DCC, dicyclohexylurea (DCU), is insoluble in many common organic solvents and can be removed by filtration. luxembourg-bio.com Recent efforts have focused on using greener solvents or even performing reactions in water or under solvent-free conditions. mdpi.comresearchgate.netresearchgate.net

Temperature Control: Many amide bond-forming reactions, especially those using highly reactive reagents like acyl chlorides, are exothermic. Inadequate temperature control can lead to side reactions and the formation of impurities. Therefore, such reactions are often carried out at reduced temperatures (e.g., 0 °C). Conversely, some couplings, particularly with less reactive or sterically hindered substrates, may require heating to proceed at a reasonable rate. acs.org The development of catalytic systems that operate efficiently at or near room temperature is a significant goal in modern synthesis, as it reduces energy consumption and improves the functional group tolerance of the reaction. acs.orgbohrium.comresearchgate.net

| Parameter | Influence on Amide Synthesis | Examples & Findings |

| Solvent Polarity | Affects solubility of reagents/byproducts, reaction rate, and potentially regioselectivity. stackexchange.com | In some acylations, polar solvents like nitrobenzene (B124822) favor the thermodynamic product, while non-polar solvents like carbon disulfide favor the kinetic product. stackexchange.com Acetone can be a high-yielding solvent for certain acylations. researchgate.net |

| Reaction Temperature | Controls reaction rate and minimizes side reactions. Exothermic reactions often require cooling. | Acylation with acyl chlorides is often performed at 0 °C to control the reaction. Challenging catalytic couplings may require heating (e.g., 45 °C or higher). acs.org |

| Green Solvents | Reduces environmental impact. | Reactions are being developed in water, often using specific coupling reagents like EDC or in micellar systems. researchgate.netnih.gov |

| Solvent-Free | Simplifies work-up, reduces waste. | Acylation of amines and phenols has been successfully performed under solvent- and catalyst-free conditions. mdpi.com |

Catalytic Approaches in Amide Synthesis

A major focus of modern chemical research is the development of catalytic methods for amide bond formation. These approaches aim to replace stoichiometric activating agents with catalytic systems, which improves atom economy and reduces waste, aligning with the principles of green chemistry. ucl.ac.uksigmaaldrich.com

Several classes of catalysts have been developed for direct amidation reactions:

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. sigmaaldrich.comrsc.org These reactions typically require heating to remove water, often with a Dean-Stark apparatus. rsc.org More advanced, bifunctional boronic acid catalysts have been developed that can operate at room temperature for a wide range of substrates. acs.org

Group (IV) Metal Catalysts: Simple titanium and zirconium compounds, such as titanium(IV) isopropoxide, can catalyze the formation of amides from carboxylic acids and amines. rsc.org

Dehydrogenative Coupling Catalysts: Transition metal catalysts, particularly those based on ruthenium, can forge an amide bond directly from an alcohol and an amine, with the only byproduct being hydrogen gas (H₂). sigmaaldrich.com While early systems required high temperatures (e.g., refluxing toluene), newer ruthenium-pincer complexes can operate at near-ambient temperatures (e.g., refluxing diethyl ether), significantly expanding the practicality of this method. acs.orgbohrium.comresearchgate.net

These catalytic methods represent a significant step forward, offering more sustainable and efficient routes to amides like this compound. ucl.ac.uk

| Catalytic System | Catalyst Examples | Reaction Type | Key Advantages |

| Boron-Based | Boric acid, Arylboronic acids sigmaaldrich.comrsc.org | Dehydrative Coupling (Acid + Amine) | Low cost, readily available catalysts. ucl.ac.uk |

| Group (IV) Metals | Ti(O-iPr)₄, ZrCl₄ rsc.org | Dehydrative Coupling (Acid + Amine) | Effective for secondary and tertiary amide formation. rsc.org |

| Ruthenium Pincer Complexes | Ru-PNNH complexes acs.orgbohrium.com | Dehydrogenative Coupling (Alcohol + Amine) | Produces H₂ as the only byproduct; newer systems operate at low temperatures. acs.orgsigmaaldrich.com |

Preparation of Structurally Related Analogues and Stereoisomers

The synthesis of analogues of this compound can be systematically approached by modifying either the aromatic amine core or the propanamide side chain. These modifications allow for the exploration of structure-activity relationships in various research contexts.

Modification of the Phenylenediamine Moiety:

The core structure can be altered by starting with different substituted p-phenylenediamines. The position and nature of the substituent on the aromatic ring can be varied. For instance, analogues can be prepared from isomers like 2,5-dimethyl-p-phenylenediamine or from precursors with different alkyl or alkoxy groups, such as 2-methoxy-p-phenylenediamine. prepchem.comtandfonline.com The general synthetic route involves the acylation of the corresponding substituted diamine. Selective acylation at one amino group is often achievable due to differences in steric hindrance or electronic properties, or through the use of protecting groups.

A general scheme for this is the reaction of a substituted 4-nitroaniline (B120555) with propanoyl chloride, followed by the reduction of the nitro group to an amine. This common strategy allows for the introduction of various substituents on the phenyl ring.

Table 1: Examples of Substituted Phenylenediamine Precursors for Analogue Synthesis This table is interactive. You can sort and filter the data.

| Precursor Compound | Resulting Analogue Structure | Key Synthetic Consideration |

|---|---|---|

| 2,5-Dimethyl-p-phenylenediamine | N-(4-amino-2,5-dimethylphenyl)propanamide | Potential for di-acylation, requiring controlled reaction conditions. tandfonline.com |

| 2-Methoxy-p-phenylenediamine | N-(4-amino-2-methoxyphenyl)propanamide | The methoxy (B1213986) group can influence the reactivity of the amine groups. prepchem.com |

| 4-Nitro-3-methylaniline | This compound | Requires reduction of the nitro group post-acylation. |

Modification of the Acyl Chain:

Varying the acylating agent is a direct method to produce a wide range of analogues. Instead of propanoyl chloride or anhydride, other acyl halides or carboxylic acids (activated with coupling agents) can be used. This allows for the introduction of different alkyl, branched-alkyl, cycloalkyl, or aryl groups at the amide functionality. For example, using benzoyl chloride would yield N-(4-amino-2-methylphenyl)benzamide.

Synthesis of Stereoisomers:

The parent compound, this compound, is achiral. However, stereoisomers can be introduced by modifying the propanamide side chain, for instance, by introducing a substituent at the α-carbon to the carbonyl group (e.g., N-(4-amino-2-methylphenyl)-2-phenylpropanamide). The synthesis of such chiral amides, particularly N-aryl amides, presents the challenge of preventing epimerization at the stereocenter, especially when using traditional coupling reagents which require harsh conditions that can lead to racemization. nih.govnih.gov

A novel and highly effective method to circumvent this issue is the Umpolung Amide Synthesis (UmAS). nih.govnih.gov This approach avoids the formation of an epimerization-prone electrophilic acyl donor. Instead, it involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. nih.gov This method has been shown to produce chiral α-amino-N-aryl amides with complete retention of stereochemical integrity. nih.gov

Another strategy for preparing chiral analogues involves the use of chiral building blocks, such as chiral carboxylic acids or chiral amines, in the coupling reaction. The synthesis of chiral phenylselenides with an o-amide group has been demonstrated, providing a template for creating structurally complex and stereochemically defined analogues. nih.gov

Considerations for Scalable Synthesis in Research and Development

Transitioning the synthesis of this compound and its analogues from laboratory-scale to larger-scale production for research and development necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, safety, and reproducibility.

Reaction Efficiency and Process Optimization:

For large-scale synthesis, the choice of synthetic route is critical. The classical acylation of 4-amino-2-methylaniline is a straightforward reaction. However, for scalability, factors such as reaction time, temperature, solvent choice, and purification method must be optimized. The use of highly efficient coupling reagents or catalytic methods that operate under mild conditions is preferable. For instance, methods that avoid stoichiometric amounts of coupling agents and generate minimal waste are advantageous. organic-chemistry.org One-pot procedures, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce operational costs. acs.org

Purification and Isolation:

Chromatographic purification, while common in the laboratory, is often impractical and costly on a large scale. Therefore, developing a synthesis that yields a product that can be purified by crystallization or extraction is highly desirable. The choice of solvent for reaction and crystallization is crucial for obtaining high purity and yield. For example, a "telescoping" process, where intermediates are not isolated, has been developed for the synthesis of related compounds like 2-methoxymethyl-p-phenylenediamine, which could be adapted. google.com

Cost and Availability of Starting Materials:

The cost and availability of the starting materials, 2-methyl-p-phenylenediamine (or its nitro precursor) and propanoyl chloride (or propanoic acid), are key economic drivers. For large-scale production, sourcing inexpensive and readily available raw materials is essential.

Safety and Environmental Impact:

The safety of the chemical process is paramount. A thorough risk assessment should be conducted to identify potential hazards, such as exothermic reactions, toxic reagents, or flammable solvents. The environmental impact of the synthesis should also be minimized by choosing greener solvents, reducing waste generation, and developing methods for catalyst recycling. tandfonline.com For example, developing catalytic methods that use earth-abundant and non-toxic metals is a key area of green chemistry research relevant to the synthesis of N-aryl amides. acs.org

Table 2: Comparison of Synthetic Methods for Scalability This table is interactive. You can sort and filter the data.

| Synthetic Method | Advantages for Scalability | Disadvantages for Scalability |

|---|---|---|

| Classical Acylation (Acyl Halide) | Simple, often high-yielding for simple substrates. | Generates stoichiometric HCl byproduct, potentially requiring a base; acyl halides can be moisture-sensitive. |

| Amide Coupling (e.g., EDC, HATU) | Broad substrate scope, mild conditions. | Coupling reagents are expensive and generate stoichiometric waste; potential for epimerization with chiral substrates. nih.gov |

| Catalytic Amidation (e.g., Boronic Acids) | Reduces waste, uses catalytic amounts of activators. | May require specific catalysts and ligands, which can be expensive; catalyst removal might be necessary. |

| Umpolung Amide Synthesis (UmAS) | Epimerization-free for chiral analogues, mild conditions. nih.govnih.gov | Requires specific starting materials (α-fluoronitroalkanes and N-aryl hydroxylamines) which may not be readily available. |

| One-Pot/Telescoping Synthesis | Reduces unit operations, solvent waste, and processing time. google.com | Requires careful process control to manage impurities that might otherwise be removed during intermediate isolation. |

Chemical Reactivity and Mechanistic Transformations of N 4 Amino 2 Methylphenyl Propanamide

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring of N-(4-amino-2-methylphenyl)propanamide contains two activating groups: the primary amino group (or its protonated form in acidic media) and the methyl group. The propanamide group, attached to a nitrogen atom, is also an ortho-, para-director, although it is less activating than a simple amino group because the nitrogen's lone pair is delocalized into the adjacent carbonyl group. ucalgary.ca The interplay of these substituents dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The primary amino group is a powerful activating ortho-, para-director. The methyl group is a weaker activating ortho-, para-director, operating through an inductive effect. libretexts.orglibretexts.org In this compound, the positions ortho to the amino group are positions 3 and 5, and the para position is occupied by the methyl group. The positions ortho to the methyl group are positions 1 (occupied by the propanamido group) and 3, and the para position is occupied by the amino group.

Considering the combined directing effects:

Position 3: Ortho to both the amino and methyl groups.

Position 5: Ortho to the amino group and meta to the methyl group.

Position 6: Para to the methyl group (via the propanamido nitrogen) and meta to the amino group.

The powerful activating and directing effect of the amino group, combined with the directing effect of the methyl group, strongly favors substitution at positions 3 and 5.

In strongly acidic conditions, such as those used for nitration or sulfonation, the primary amino group is protonated to form an ammonium (B1175870) (-NH3+) group. This group is a strong deactivator and a meta-director. byjus.combyjus.com In this scenario, the directing influence would be a competition between the meta-directing -NH3+ group and the ortho-, para-directing methyl and propanamido groups.

A pertinent example is the nitration of N-acetyl-p-toluidine (a close analog where the primary amine is replaced by a hydrogen and the propanamide is an acetamide). In this case, nitration occurs ortho to the acetylamino group. google.com By analogy, nitration of this compound, after protecting the primary amine as an acetamide, would be expected to yield substitution at the position ortho to the newly formed acetamido group (position 3).

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of an Analogous Compound

| Reaction | Substrate | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|---|

| Nitration | N-acetyl-p-toluidine | HNO₃, H₂SO₄ (40-78%) | 15-30 °C | 4-acetylamino-3-nitrotoluene | google.com |

Reactions Involving the Primary Aromatic Amine Functional Group

The primary aromatic amine at position 4 is a key site for a variety of chemical transformations, including oxidation, diazotization, and nucleophilic additions like acylation and alkylation.

Oxidative Pathways Leading to Nitrogenous Derivatives

Primary aromatic amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of p-phenylenediamines, which share the core structure of this compound, can form species like quinone-diimines. nih.govresearchgate.net Mild oxidizing agents, such as iron(III) chloride, can oxidize p-phenylenediamine (B122844) derivatives. researchgate.net The oxidation can lead to colored products and polymerization. For this compound, controlled oxidation could potentially yield the corresponding p-benzoquinone-diimine derivative.

Reductive Transformations of Amine Precursors

While the primary amine is already in a reduced state, this section can be understood as the formation of the target compound from a suitable precursor. A common synthetic route to aromatic amines is the reduction of a corresponding nitro compound. Following the logic from section 3.1, the precursor N-(2-methyl-4-nitrophenyl)propanamide can be synthesized via nitration of N-(2-methylphenyl)propanamide. This nitro derivative can then be reduced to the target amine, this compound. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl), are effective for this transformation.

Diazotization Reactions and Subsequent Derivative Formation

The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). masterorganicchemistry.com This reaction converts the amino group into a diazonium salt, specifically [N-(2-methyl-4-diazoniumphenyl)propanamide]Cl.

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its replacement by a wide range of nucleophiles, most notably through Sandmeyer reactions, which use copper(I) salts as catalysts. wikipedia.orgbyjus.comorganic-chemistry.org

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Chlorination | CuCl / HCl | N-(4-chloro-2-methylphenyl)propanamide | masterorganicchemistry.comwikipedia.org |

| Bromination | CuBr / HBr | N-(4-bromo-2-methylphenyl)propanamide | masterorganicchemistry.comwikipedia.org |

| Cyanation | CuCN / KCN | N-(4-cyano-2-methylphenyl)propanamide | masterorganicchemistry.comwikipedia.org |

| Hydroxylation | Cu₂O / Cu(NO₃)₂ | N-(4-hydroxy-2-methylphenyl)propanamide | wikipedia.org |

N-Acylation and N-Alkylation Studies at the Amine Center

The primary amine at C-4 can act as a nucleophile and undergo further acylation or alkylation. Selective N-alkylation of primary amines in the presence of other functional groups can be achieved using various methods, including reactions with alcohols catalyzed by transition metal complexes. nih.gov For instance, reacting this compound with an alkyl halide or an alcohol under appropriate catalytic conditions could yield the corresponding secondary or tertiary amine at the C-4 position. Similarly, N-acylation with an acyl chloride or anhydride (B1165640) would produce a diamide (B1670390) derivative. Achieving selectivity between the primary amine and the secondary amide nitrogen for acylation would depend on the reaction conditions.

Chemical Transformations at the Amide Linkage

The propanamide linkage is generally stable but can be transformed through hydrolysis or reduction under specific conditions.

Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, though these reactions are typically slower than ester hydrolysis and often require heat. ucalgary.camasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Heating this compound with a strong aqueous acid (e.g., H₂SO₄ or HCl) would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. ucalgary.cayoutube.com The final products would be propanoic acid and the hydrochloride salt of 2-methyl-p-phenylenediamine.

Base-Catalyzed Hydrolysis: Heating the compound with a strong aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com This process yields the sodium salt of propanoic acid (sodium propanoate) and 2-methyl-p-phenylenediamine.

The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.cachemistrysteps.comlibretexts.org This reaction would convert the propanamide into a secondary amine. Treatment of this compound with LiAlH₄ followed by an aqueous workup would yield N¹-propyl-2-methylbenzene-1,4-diamine.

Hydrolysis Reactions and Amide Cleavage

The amide bond in this compound, while generally stable, can undergo cleavage through hydrolysis under both acidic and basic conditions, typically requiring heat. youtube.commasterorganicchemistry.com The products of this reaction are propanoic acid and 2-methyl-p-phenylenediamine. The reactivity of the amide is influenced by the electronic properties of the substituents on the aromatic ring and the reaction conditions. arkat-usa.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. youtube.comyoutube.comucalgary.ca This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comucalgary.ca This is followed by a series of proton transfers, leading to the formation of a tetrahedral intermediate. The amino group is a poor leaving group, but protonation converts it into a better leaving group (an ammonium ion), which is then expelled. youtube.comkhanacademy.org A final deprotonation step yields the carboxylic acid product and the corresponding ammonium ion. youtube.comucalgary.ca Due to the protonation of the resulting amine, this reaction is generally considered irreversible. youtube.com

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, and heat, the amide can be hydrolyzed. youtube.comchemistrysteps.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The expulsion of the amide anion is generally unfavorable as it is a strong base and thus a poor leaving group. chemistrysteps.com However, the reaction is driven forward by an irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amine anion, resulting in a carboxylate salt and the free amine. youtube.comchemistrysteps.com Subsequent acidification is necessary to obtain the final carboxylic acid product. youtube.com The rate of hydrolysis for N-aryl amides is generally slower than for aliphatic amides. arkat-usa.org

Table 1: General Conditions for Amide Hydrolysis

| Catalyst | Reagents & Conditions | Products | Mechanistic Feature |

|---|---|---|---|

| Acid | Strong acid (e.g., H₂SO₄, HCl), water, heat | Carboxylic acid and Ammonium salt | Protonation of carbonyl oxygen activates the amide for nucleophilic attack. youtube.comucalgary.ca |

| Base | Strong base (e.g., NaOH), water, heat | Carboxylate salt and Amine | Nucleophilic attack by hydroxide followed by deprotonation of the resulting carboxylic acid drives the reaction. chemistrysteps.com |

Modifications and Derivatizations of the Propionyl Chain

The propionyl chain of this compound offers sites for chemical modification, primarily at the α-carbon (the carbon adjacent to the carbonyl group). These modifications often proceed via enol or enolate intermediates.

α-Halogenation

The α-hydrogens of the propionyl group are acidic and can be substituted with halogens (Cl, Br, I) under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed α-Halogenation : In the presence of an acid catalyst, the amide will tautomerize to its enol form. This enol is nucleophilic and will react with a halogen (e.g., Br₂) to yield the α-halogenated product. libretexts.orgchemistrysteps.com This method is often preferred for achieving monohalogenation. libretexts.org

Base-Promoted α-Halogenation : Under basic conditions, an enolate is formed by deprotonation of the α-carbon. The resulting enolate anion then attacks the halogen. libretexts.org This reaction is often difficult to stop at a single substitution because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making the monohalogenated product more reactive than the starting material. libretexts.orglibretexts.org This can lead to polyhalogenated products. libretexts.org

Other α-Functionalizations

The generation of an electrophilic center at the α-position through umpolung (polarity inversion) strategies allows for the introduction of various heteroatom nucleophiles. This modern approach enables α-amination, α-oxygenation, and α-thiolation by reacting the amide with appropriate reagents that facilitate the transformation of the α-carbon into an electrophilic site, which can then be attacked by a wide range of nucleophiles. nih.gov

Derivatization can also occur at the primary amino group on the phenyl ring. For instance, free amine groups can be reacted with reagents like propionic anhydride to form propionyl amides, a technique used in analytical chemistry to neutralize charge and block certain reactive sites before further analysis. nih.govgoogle.com

Table 2: Potential Derivatizations of the Propionyl Chain

| Reaction | Reagents | Product Feature | Key Intermediate |

|---|---|---|---|

| Acid-Catalyzed α-Halogenation | Br₂, Acetic Acid | Monohalogenated amide | Enol chemistrysteps.com |

| Base-Promoted α-Halogenation | Br₂, NaOH (catalytic) | Polyhalogenated amide | Enolate libretexts.org |

| α-Oxygenation (Umpolung) | Oxidizing agent, Nucleophilic O-source | α-Hydroxy or α-Alkoxy amide | α-electrophilic intermediate nih.gov |

| Deuterium Exchange | D₂O, Acid or Base catalyst | α-deuterated amide | Enol or Enolate libretexts.org |

Elucidation of Reaction Mechanisms and Kinetic Analysis

The study of reaction mechanisms and kinetics provides insight into the factors controlling the reactivity of this compound.

Mechanistic Pathways of Hydrolysis

As detailed in section 3.3.1, amide hydrolysis proceeds through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. ucalgary.cachemistrysteps.com The rate-determining step can vary depending on the reaction conditions and the specific structure of the amide.

In acid-catalyzed hydrolysis , the key steps involve activation by protonation, nucleophilic attack by water, and expulsion of the protonated amine leaving group. ucalgary.ca

In base-catalyzed hydrolysis , the reaction is often limited by the poor leaving group ability of the amide anion (R₂N⁻). chemistrysteps.com The reaction rate is sensitive to the stability of this leaving group. For amides with amine portions of reduced basicity, the rate of cleavage can be significantly affected. acs.org

Kinetic Analysis and Hammett Plots

The electronic effects of substituents on the phenyl ring significantly influence the rate of reactions involving the amide group. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship. wikipedia.orglibretexts.org

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reference reaction.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

Table 3: Interpretation of Hammett Equation Parameters for Amide Hydrolysis

| Parameter | Description | Implication for this compound |

|---|---|---|

| σ (sigma) | Substituent Constant. Measures the electronic effect of a substituent. | The -NH₂ and -CH₃ groups are electron-donating. |

| ρ (rho) | Reaction Constant. Measures the sensitivity of the reaction to electronic effects. | A positive ρ value for hydrolysis indicates the transition state has more negative charge than the reactant. viu.ca |

| log(k/k₀) | Relative rate constant. | The electron-donating groups are expected to result in a slower hydrolysis rate compared to an unsubstituted N-phenylpropanamide under basic conditions. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy of N-(4-amino-2-methylphenyl)propanamide would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons would resonate in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the propanamide group and the methyl group on the phenyl ring would appear in the upfield region. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group would be expected to have the largest chemical shift (typically 160-180 ppm). The aromatic carbons would resonate in the approximate range of 110-150 ppm, while the aliphatic carbons would appear at lower chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| NH₂ | 3.5 - 4.5 | Broad Singlet |

| NH (amide) | 7.5 - 8.5 | Singlet |

| CH₂ (propanamide) | 2.2 - 2.6 | Quartet |

| CH₃ (phenyl) | 2.0 - 2.3 | Singlet |

| CH₃ (propanamide) | 1.0 - 1.3 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 172 - 175 |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-CH₃ | 125 - 130 |

| Aromatic CH | 115 - 125 |

| CH₂ (propanamide) | 25 - 35 |

| CH₃ (phenyl) | 15 - 20 |

| CH₃ (propanamide) | 8 - 12 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the CH₂ and CH₃ protons of the propanamide group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons. For example, the signal for the methyl protons on the phenyl ring would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the amide proton (NH) would show a correlation to the carbonyl carbon (C=O) and carbons of the phenyl ring.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This technique can provide insights into the packing of molecules in the crystal lattice, identify different polymorphs (crystalline forms), and determine intermolecular interactions. For this compound, ssNMR could reveal details about hydrogen bonding involving the amino and amide groups in the solid state.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of this compound with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. The expected exact mass can be calculated from the atomic masses of the constituent elements (C₁₀H₁₄N₂O).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Confirmation

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of this compound would serve two main purposes:

Purity Assessment: The liquid chromatogram would show a major peak corresponding to the target compound, and any minor peaks would indicate the presence of impurities. The purity can be estimated by comparing the area of the main peak to the total area of all peaks.

Confirmation of Identity: The mass spectrometer would detect the molecular ion of the compound eluting from the chromatography column, confirming its identity. By operating the mass spectrometer in tandem mode (MS/MS), fragmentation of the molecular ion can be induced, and the resulting fragment ions can be analyzed to further confirm the structure.

Table 3: Predicted Fragmentation Pattern in MS/MS for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - C₂H₅CO]⁺ | 4-amino-2-methylaniline moiety |

| [M+H]⁺ | [C₂H₅CO]⁺ | Propanoyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

The IR and Raman spectra are typically recorded over a range, for instance, from 4000 to 400 cm⁻¹. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT) methods, can be used to simulate the vibrational spectra and aid in the precise assignment of observed spectral bands. nih.govresearching.cn

Key vibrational modes for this compound include:

N-H Stretching: The primary amine (-NH₂) group on the phenyl ring exhibits characteristic stretching vibrations. These are typically observed in the region of 3400-3200 cm⁻¹.

C=O Stretching: The amide carbonyl (C=O) group is one of the most prominent features in the IR spectrum, typically appearing as a strong absorption band in the 1680-1630 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the primary amine is generally found around 1600 cm⁻¹. core.ac.uk

C-N Stretching: The stretching vibrations of the C-N bonds (both aromatic and amide) occur in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: The phenyl ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

CH₃ and CH₂ Stretching: The methyl and ethyl groups of the propanamide moiety exhibit symmetric and asymmetric C-H stretching vibrations typically between 2980 and 2850 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3200 | Medium |

| Amide (-CONH-) | C=O Stretch | 1680 - 1630 | Strong |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2980 - 2850 | Medium-Strong |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method can precisely map the molecular geometry, including bond lengths, bond angles, and torsional angles of this compound.

While specific crystallographic data for this compound is not available in the reviewed literature, the principles of the technique are well-established for similar small organic molecules. nih.gov If suitable single crystals of the compound were grown, X-ray diffraction analysis would reveal:

Molecular Conformation: The spatial orientation of the propanamide side chain relative to the 4-amino-2-methylphenyl ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are crucial. The primary amine (-NH₂) and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the amine nitrogen can act as acceptors. These interactions dictate the crystal packing and influence the physical properties of the solid.

Such structural information is invaluable for understanding structure-property relationships and for computational modeling studies.

Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of non-volatile compounds like this compound. nih.govwho.int Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov

In a typical RP-HPLC setup, the compound is separated based on its hydrophobicity. nih.gov A nonpolar stationary phase (like a C18-modified silica) is used with a polar mobile phase, which is usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comhplc.eu The separation can be performed in isocratic mode (constant mobile phase composition) or gradient mode (mobile phase composition changes over time) to achieve optimal resolution. hplc.eu

Purity assessment involves detecting and quantifying any impurities present in the sample. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a standard of known concentration. UV detection is commonly employed, with the detection wavelength set to a value where the analyte exhibits strong absorbance.

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm particle size sielc.com |

| Mobile Phase A | Water with an additive (e.g., 0.1% Trifluoroacetic Acid - TFA) hplc.eu |

| Mobile Phase B | Acetonitrile with an additive (e.g., 0.1% TFA) nih.gov |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, this compound, with its polar amine and amide groups, is not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and less polar analogue. nih.govnih.gov

Common derivatization strategies for compounds with active hydrogens (like those in amine and amide groups) involve silylation. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. nih.gov This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation.

Once derivatized, the compound is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov

| Analyte | Derivatization Reagent | Derivative | Purpose |

|---|---|---|---|

| This compound | MTBSTFA | N,N'-bis(tert-butyldimethylsilyl)-N-(4-amino-2-methylphenyl)propanamide | Increase volatility and thermal stability for GC analysis nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and conformational preferences of molecules. DFT has been widely used to study a variety of anilide and aminophenyl derivatives, providing a strong basis for understanding the properties of N-(4-amino-2-methylphenyl)propanamide. nih.govcapes.gov.brrsc.org

In a typical DFT study, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement. From this optimized geometry, a wealth of information can be derived, including the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity. For instance, a DFT study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a related anilide, utilized the B3LYP functional with a 6-31G(d,p) basis set to analyze its frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the charge transfer ability within the molecule. nih.gov

Furthermore, DFT calculations can provide insights into the intermolecular interactions that stabilize the crystal structure of these compounds, such as N-H···O hydrogen bonds. nih.gov These calculations are often complemented by Hirshfeld surface analysis to visualize and quantify these interactions. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. DFT methods can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra).

For example, theoretical vibrational wavenumbers for compounds like 3-(2,6-dichlorophenyl)-acrylamide have been calculated using DFT and are often scaled by a factor to account for the anharmonicity present in real systems, showing good agreement with experimental data. nih.gov Similarly, machine learning models, often trained on DFT-calculated data, are becoming increasingly accurate in predicting ¹H and ¹³C NMR chemical shifts. arxiv.orgnih.gov These models can achieve mean absolute errors as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts, providing a powerful tool for structure verification. arxiv.org

The prediction of NMR splitting patterns is also possible. For a molecule like propanamide, the n+1 rule can be applied to predict the multiplicity of proton signals based on the number of neighboring hydrogens, a fundamental concept in NMR spectroscopy. youtube.com

Table 1: Illustrative Predicted Spectroscopic Data for an Anilide Analog (Note: This table is a hypothetical representation based on typical computational outputs for analogous compounds and does not represent actual data for this compound.)

| Parameter | Predicted Value | Method |

| ¹H NMR Shift (NH) | 8.5 ppm | DFT/B3LYP/6-31G(d,p) |

| ¹³C NMR Shift (C=O) | 172.0 ppm | DFT/B3LYP/6-31G(d,p) |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Potential energy surfaces (PES) can be generated by systematically varying key dihedral angles and calculating the energy at each point.

For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is crucial. Studies on other flexible molecules, such as certain glucose derivatives, have shown that DFT calculations can be used to determine the relative energies of different conformers (e.g., chair, boat, skew-boat). chemrxiv.org The calculated NMR coupling constants for these conformers can then be compared with experimental values to determine the conformational equilibrium in solution. chemrxiv.org Infrared spectroscopy has also been used to study the dominant conformation and hydrogen-bonding properties of a series of anilide antiandrogens, revealing that a single conformation can exert a powerful influence on biological activity. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov It is a cornerstone of structure-based drug design, enabling the prediction of ligand-target interactions and the estimation of binding affinity.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding energy.

For instance, docking studies on 4-anilinoquinazoline (B1210976) derivatives with DNA gyrase have been performed to predict their interaction with the binding site and to rationalize their antibacterial activity. nih.gov These studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues like Asp73 and Asn46. nih.gov

The prediction of binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a major goal of molecular docking. Scoring functions in docking programs are designed to approximate the free energy of binding. While these are useful for ranking different poses of the same ligand, comparing the scores of different ligands to predict their relative affinities can be more challenging.

More advanced methods, such as molecular dynamics (MD) simulations coupled with free energy calculations (e.g., MM/PBSA or MM/GBSA), can provide more accurate predictions of binding affinity. These methods simulate the dynamic behavior of the ligand-protein complex in a solvent environment over time, providing a more realistic model of the binding event.

One of the most valuable outcomes of molecular docking is the identification of key intermolecular interactions between the ligand and the receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the complex and the biological activity of the ligand.

By analyzing the docked poses, researchers can identify "binding hotspots" – regions in the active site that are particularly important for ligand binding. For example, in the design of kinase inhibitors, the amide or urea (B33335) group of a ligand often forms a critical hydrogen bond with a conserved glutamic acid residue in the C-helix of the kinase. nih.gov The identification of such interactions can guide the modification of the ligand to improve its potency and selectivity.

Table 2: Illustrative Docking Results for an Anilide Analog with a Kinase Target (Note: This table is a hypothetical representation based on typical docking outputs for analogous compounds and does not represent actual data for this compound.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | Glu285, Val239 | Hydrogen Bond, Hydrophobic |

| Kinase Y | -6.2 | Asp381, Leu354 | Hydrogen Bond, Hydrophobic |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications

The insights gained from computational studies are directly applied in structure-based drug design (SBDD) and ligand-based drug design (LBDD). duke.eduresearchgate.net

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target. nih.gov As described in the molecular docking section, SBDD uses the receptor structure to design ligands with high affinity and selectivity. For example, the crystal structure of an inhibitor bound to its target can reveal opportunities for modifying the inhibitor to make additional favorable interactions, thereby improving its potency. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. nih.govresearchgate.net LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. These methods use a set of known active ligands to build a model, called a pharmacophore, which defines the essential structural features required for activity. This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential drug candidates. The anilide scaffold is a common feature in many kinase inhibitors, and LBDD approaches have been used to design new inhibitors by modifying this scaffold. nih.govrsc.org

Computational Studies on Reaction Pathways and Energetic Profiles

Computational chemistry and molecular modeling serve as powerful tools to elucidate the mechanisms, kinetics, and thermodynamics of chemical reactions. While specific computational studies detailing the reaction pathways and energetic profiles for the formation of this compound are not extensively documented in publicly available literature, a wealth of research exists on the computational analysis of the N-acylation of substituted anilines. These studies provide significant insights into the fundamental steps of the reaction, including the influence of substituents on reactivity and the conformational energetics of the resulting amide products.

Detailed theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the acylation process of aromatic amines. scispace.comresearchgate.net These studies often focus on mapping the potential energy surface of the reaction to identify transition states and intermediates, thereby calculating activation barriers and reaction enthalpies.

Research on various monoacyl aniline (B41778) derivatives has utilized DFT calculations, for instance at the B3LYP/6-31G** level of theory, to perform geometry optimization for different rotational isomers (rotamers). scispace.comresearchgate.net Vibrational frequency calculations are typically carried out for each stationary point to characterize them as either energy minima or transition states. scispace.com Such analyses have revealed the existence of multiple low-energy conformations and the transition states that separate them. researchgate.net

Furthermore, computational models have been developed to predict the likelihood of N-acetylation in substituted anilines by analyzing their physicochemical properties. nih.gov These models have identified that the calculated partial atomic charge on the amine nitrogen is a crucial parameter for predicting whether an aniline will undergo N-acetylation. nih.gov

The table below summarizes the types of computational methods and key findings from studies on analogous N-acylation reactions.

Table 1: Summary of Computational Approaches and Findings for N-Acylation of Substituted Anilines This table is representative of studies on analogous compounds in the absence of specific data for this compound.

| Computational Method | Focus of Study | Key Findings |

| Density Functional Theory (DFT) (e.g., B3LYP/6-31G) | Rotational barriers around the N-CO bond in monoacyl anilines. | Identification of low-energy conformations and transition states; electron-donating or -withdrawing groups influence the rotational energy barrier. scispace.comresearchgate.net |

| Potential Energy Surface (PES) Scanning | Identification of all possible low-energy conformations. | Provides initial structures for more detailed molecular calculations and helps in understanding the conformational landscape of the molecule. researchgate.net |

| Chemometric Analysis of Computed Properties | Prediction of N-acetylation propensity. | The partial atomic charge on the amine nitrogen is a key predictor for N-acetylation. nih.gov |

| DFT (UB3LYP/6-31G) | Structure of anions of aniline derivatives. | Provides insights into the structural changes upon deprotonation, which is relevant to the nucleophilicity of the amine. researchgate.net |

Investigation of Biological Activities and Molecular Mechanisms in Vitro Research Focus

Enzyme Inhibition and Activation Studies

Enzyme modulation is a cornerstone of drug action. Investigating whether N-(4-amino-2-methylphenyl)propanamide can inhibit or activate specific enzymes is a critical first step in characterizing its biological effects.

Characterization of Specific Enzyme Targets (e.g., MDM2, Carbonic Anhydrases)

The interaction of a compound with specific enzymes can define its therapeutic potential. For instance, the inhibition of Murine Double Minute 2 (MDM2) is a strategy in cancer therapy to reactivate the p53 tumor suppressor pathway. nih.govacs.org Similarly, the inhibition of carbonic anhydrases (CAs) is a validated approach for treating conditions like glaucoma and epilepsy. nih.govyoutube.commdpi.com

A comprehensive screening of this compound against a panel of enzymes, including but not limited to MDM2 and various carbonic anhydrase isoforms, would be necessary to identify potential targets. The discovery of such interactions would pave the way for more detailed mechanistic studies.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 / Ki | Result |

|---|---|---|---|

| MDM2 | Biochemical Assay | No data available | No data available |

| Carbonic Anhydrase I | Enzyme Inhibition Assay | No data available | No data available |

| Carbonic Anhydrase II | Enzyme Inhibition Assay | No data available | No data available |

| Carbonic Anhydrase IX | Enzyme Inhibition Assay | No data available | No data available |

Kinetic and Mechanistic Characterization of Enzyme Modulation

Once an enzyme target is identified, understanding the kinetics and mechanism of modulation is crucial. Enzyme kinetic studies can determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This is typically achieved by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation.

Mechanistic studies further elucidate how the compound interacts with the enzyme. This could involve techniques like X-ray crystallography to determine the binding site and the specific molecular interactions, or computational modeling to simulate the binding pose and predict key interactions. Such studies provide invaluable information for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogs. nih.govresearchgate.net

Receptor Binding and Modulation Assays

Many drugs exert their effects by binding to and modulating the function of cellular receptors. It is therefore essential to investigate the interaction of this compound with a range of receptors.

Quantitative Assessment of Ligand-Receptor Interactions (e.g., Radioligand Binding, Surface Plasmon Resonance)

Quantitative binding assays are employed to measure the affinity of a compound for a specific receptor. Radioligand binding assays are a classic method where a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) can be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.

Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time data on the kinetics of ligand-receptor interactions, including the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) can be calculated from these rates.

Table 2: Receptor Binding Data for this compound

| Receptor Target | Assay Type | KD / Ki / Bmax | Result |

|---|---|---|---|

| No data available | Radioligand Binding | No data available | No data available |

Functional Assays for Receptor Agonism or Antagonism

Beyond simply binding to a receptor, it is critical to determine the functional consequence of this interaction. Functional assays can establish whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), an inverse agonist (inactivates the receptor), or an allosteric modulator (binds to a site other than the primary ligand binding site to modulate receptor activity).

The specific functional assay used depends on the receptor and the signaling pathway it activates. This could involve measuring changes in second messengers (e.g., cAMP, Ca2+), reporter gene activation, or downstream cellular responses.

Cellular Pathway Modulation and Phenotypic Effects in Cell Lines

Ultimately, the biological activity of a compound is determined by its effects on cellular pathways and the resulting changes in cell behavior, or phenotype.

In vitro studies using various cell lines are fundamental to understanding these effects. For instance, if this compound were found to inhibit MDM2, its effect on the p53 pathway would be investigated in cancer cell lines. acs.org This would involve measuring the levels of p53 and its downstream targets, such as p21, and assessing the impact on cell cycle arrest and apoptosis. nih.gov

Similarly, if the compound were to target a specific receptor, its effect on the corresponding signaling pathway would be examined. For example, modulation of pathways like the Wnt/β-catenin pathway has been observed with some heterocyclic compounds in leukemia cell lines.

The phenotypic consequences of these pathway modulations, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology, would be quantified using techniques like cell viability assays (e.g., MTT assay), flow cytometry for cell cycle and apoptosis analysis, and microscopy.

Table 3: Cellular Effects of this compound

| Cell Line | Pathway Studied | Phenotypic Effect | Result |

|---|

While there is a significant lack of specific in vitro research data for this compound in the public domain, the established methodologies outlined in this article provide a clear roadmap for its future investigation. A systematic evaluation of its effects on enzyme activity, receptor binding and modulation, and cellular pathways is necessary to elucidate its potential pharmacological profile and to determine if it holds any promise for therapeutic development.

Induction of Cell Cycle Arrest and Apoptosis

A comprehensive search of scientific literature and databases has revealed no specific studies investigating the ability of this compound to induce cell cycle arrest or apoptosis. While the regulation of the cell cycle and the induction of programmed cell death (apoptosis) are critical areas of research in drug discovery, particularly in oncology, there is currently no available data detailing the effects of this specific compound on these processes.

Investigation of Intrinsic Apoptotic Pathways

There is no available research on whether this compound engages the intrinsic apoptotic pathway. This pathway, also known as the mitochondrial pathway, is a key mechanism of programmed cell death initiated by cellular stress. Investigations typically involve assessing the compound's effect on mitochondrial membrane potential and the release of signaling molecules like cytochrome c, but such studies have not been published for this compound.

Modulation of Inflammatory Processes and Signaling Cascades

Currently, there are no published in vitro studies examining the role of this compound in the modulation of inflammatory processes or its impact on associated signaling cascades, such as the NF-κB pathway. Research in this area would typically involve cell-based assays to measure the production of inflammatory cytokines and the activity of key signaling proteins following exposure to the compound.

Studies on Cell Viability and Growth Inhibition in Cancer Cell Lines (e.g., HepG2)

No specific studies on the effect of this compound on the cell viability and growth of cancer cell lines, including the commonly studied HepG2 (human liver cancer) cell line, are available in the current scientific literature. Such research is fundamental to identifying potential cytotoxic or cytostatic effects of a compound for anticancer research.

Research into Antimicrobial and Antiviral Activities

A thorough review of existing research shows no studies dedicated to the antimicrobial or antiviral properties of this compound. While related amide and aniline (B41778) structures are sometimes investigated for such activities, this specific compound has not been the subject of published research in this area. For instance, studies on derivatives such as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have shown moderate antimicrobial activity, but these findings cannot be extrapolated to the title compound.

Modulation of Oxidative Stress Responses

There is no scientific data available concerning the ability of this compound to modulate oxidative stress responses. Research in this field would typically explore the compound's capacity to influence the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes within cells. While derivatives of related structures have been assessed for antioxidant properties, data for this compound is absent.

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) or structure-mechanism relationship (SMR) studies have been published. SAR and SMR analyses are contingent upon having a dataset of biological activities from a series of related compounds, which would allow researchers to determine how specific chemical features influence activity and mechanism of action. In the case of this compound, the foundational biological data required for such analysis is not available.

Impact of Structural Modifications on Biological Potency and Selectivity

The biological activity of a compound is intrinsically linked to its chemical structure. In the case of N-phenylpropanamide derivatives, structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule can influence its potency and selectivity towards a specific biological target. While direct and extensive in vitro studies on this compound are not widely available in the public domain, general principles derived from related N-aryl propanamide and aminophenyl derivatives can provide valuable insights.

For instance, research on structurally similar compounds, such as N-phenyl nicotinamides, has shown that substitutions on the phenyl ring can significantly impact biological activity. A study on N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide demonstrated that modifications, such as the addition of a methyl group, could increase potency by twenty-fold in caspase activation assays. This suggests that the substituents on the phenyl ring of this compound, namely the amino and methyl groups, play a critical role in its interaction with biological targets. The position and nature of these substituents can affect the molecule's electronic properties, hydrophobicity, and steric profile, all of which are key determinants of binding affinity and selectivity.

The propanamide moiety itself is also a key pharmacophoric element. Studies on other propanamide-containing compounds have highlighted the importance of this group for biological activity. Alterations to the propanamide chain, such as the introduction of different substituents or its replacement with other functional groups, would likely have a profound effect on the compound's biological profile.

Rational Design Strategies for Enhanced Biological Performance

Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach can involve modifying an existing lead compound or designing a new molecule de novo to achieve optimal interaction with the target, thereby enhancing potency and selectivity while minimizing off-target effects.

In the context of this compound, rational design strategies would focus on leveraging the structural information gleaned from SAR studies. For example, if the amino group at the 4-position is found to be crucial for a specific hydrogen bond interaction with a target receptor, design efforts might focus on maintaining or enhancing this interaction. This could involve synthesizing analogs where the basicity of the amino group is modulated or where it is replaced by other hydrogen-bonding moieties.

Similarly, the methyl group at the 2-position likely influences the conformation of the molecule and its fit within a binding pocket. Computational modeling and docking studies could be employed to predict how changes to this group, such as increasing its size or replacing it with other substituents, might improve binding affinity. The goal is to create a molecule that fits more precisely into the target's active site, leading to enhanced biological performance.

Prodrug Development Strategies and In Vitro Metabolic Activation in Biological Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through metabolic processes. This strategy is often employed to overcome issues such as poor solubility, low permeability, or rapid metabolism of the parent drug. For aromatic amines like this compound, which can be susceptible to first-pass metabolism, prodrug strategies are particularly relevant.

One common approach for amine-containing drugs is N-acylation to form amides or carbamates. These modifications can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The subsequent cleavage of the acyl group by enzymes such as amidases or esterases in the body would then release the active parent drug.

Another strategy involves the use of amino acid carriers. By linking an amino acid to the parent drug, it may be possible to target specific amino acid transporters in the body, thereby improving absorption and distribution. Furthermore, these amino acid prodrugs can be designed to be stable in the gastrointestinal tract and then be hydrolyzed by enzymes at the target site to release the active compound.

The in vitro evaluation of such prodrugs is a critical step in their development. This typically involves incubating the prodrug with liver microsomes, plasma, or specific enzymes to study the rate and mechanism of its conversion to the parent drug. For example, a study on N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen investigated their stability in simulated gastric and intestinal fluids, as well as in human plasma and rat liver homogenate, to assess their potential as prodrugs. Such in vitro metabolic studies are essential to predict the in vivo behavior of a prodrug and to ensure that the active drug is released at the desired site and rate.

While specific prodrugs of this compound and their in vitro metabolic activation have not been detailed in available literature, the principles outlined above provide a clear framework for how such strategies could be developed and evaluated.

In Vitro Metabolic Studies and Biotransformation Pathways

Identification of Metabolites and Associated Drug-Metabolizing Enzymes

No specific studies identifying the metabolites of N-(4-amino-2-methylphenyl)propanamide or the explicit drug-metabolizing enzymes involved have been found. Based on its structure as an aromatic amine with an amide linkage, several enzyme families would be predicted to be involved in its metabolism.

Cytochrome P450 (CYP) Mediated Metabolism (e.g., CYP1A1, CYP1A2)

For many aromatic amines, Cytochrome P450 enzymes, particularly CYP1A2 which is constitutively expressed in the liver, and CYP1A1 which is inducible in extrahepatic tissues, are key catalysts for oxidative metabolism. mdpi.comnih.govresearchgate.net These enzymes are known to mediate reactions such as N-hydroxylation and aromatic ring hydroxylation (C-oxidation) on analogous compounds. nih.gov However, some studies on structurally similar, yet simpler, molecules like p-phenylenediamine (B122844) (PPD) have shown a lack of significant metabolism by hepatic CYP enzymes, suggesting that this pathway is not always predominant for all aromatic amines. nih.gov Without specific experimental data for this compound, the role of CYPs remains unconfirmed.

N-Acetyltransferase (NAT) Activity (e.g., NAT1, NAT2)